2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-amine is a fluorinated organic compound that features both trifluoromethyl and fluoropyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500 °C) . Another approach includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve scalable fluorination techniques and the use of continuous flow reactors to ensure consistent quality and yield. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen atoms in the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in developing pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The fluoropyridine moiety can interact with enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethanone
- 1-Trifluoroacetyl piperidine
- 1,1,1,3,3,3-Hexafluoro-2-propanol
Uniqueness
2,2,2-Trifluoro-1-(3-fluoropyridin-2-yl)ethan-1-amine is unique due to the presence of both trifluoromethyl and fluoropyridine groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H6F4N2 |
---|---|
Molecular Weight |
194.13 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H6F4N2/c8-4-2-1-3-13-5(4)6(12)7(9,10)11/h1-3,6H,12H2 |
InChI Key |
WPMSDSJOKJHZEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(C(F)(F)F)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.